molecular formula C15H16N4O2 B12158235 N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B12158235
M. Wt: 284.31 g/mol
InChI Key: LVXJHPXFKVYBJR-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide, also known by its systematic name N-(2-methoxyethyl)-2-[(1H-imidazol-2-yl)sulfinylmethyl]benzenamine , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid with 1H-imidazole . The resulting intermediate is then treated with a sulfinylating agent to introduce the sulfinylmethyl group. Finally, the amine group is protected as a carboxamide to yield the target compound .

Industrial Production:

While industrial-scale production methods may vary, the synthesis typically occurs in specialized chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized for efficiency and yield.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or the indole ring.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its unique combination of functional groups sets it apart from other molecules in its class.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-21-9-8-19-12-5-3-2-4-11(12)10-13(19)14(20)18-15-16-6-7-17-15/h2-7,10H,8-9H2,1H3,(H2,16,17,18,20)

InChI Key

LVXJHPXFKVYBJR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3=NC=CN3

Origin of Product

United States

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